N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of Boc-L-Htyr-OH DCHA involves the reaction of cyclohexanone and cyclohexylamine or cyclohexanone and ammonia . The product code for this compound is BAA1403 .Molecular Structure Analysis
The IUPAC name for Boc-L-Htyr-OH DCHA is N-cyclohexylcyclohexanamine; (2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid.Chemical Reactions Analysis
Dicyclohexylamine (DCHA), a component of Boc-L-Htyr-OH DCHA, has been identified as a new and highly efficient anodic co-reactant in electrochemiluminescence (ECL) for the luminol molecule . The electrochemical and ECL behavior of the luminol/DCHA system was studied, which results in two anodic ECL peaks .Physical and Chemical Properties Analysis
Boc-L-Htyr-OH DCHA is a colorless liquid with a faint amine odor . It has a melting point of -2 °C, a boiling point of 256 °C, and a density of 0.912 g/mL at 20 °C (lit.) .Scientific Research Applications
Enzyme Inhibition through Reversible Boronate Ester Formation Research has investigated the reversible reaction of boronic acids with alcohols as a method for enzyme inhibition. Studies employing α-chymotrypsin as a model system have demonstrated the utility of NMR techniques for observing ternary complexes of boronic acids, sugars, and α-chymotrypsin. This approach has provided proof of principle for using boronate ester formation in dynamic combinatorial chemistry (DCC) against protein targets, indicating potential applications in identifying biomacromolecule ligands and designing enzyme inhibitors (Leung et al., 2011).
Antifouling Coating of Cellulose Acetate Thin Films Partially deacetylated cellulose acetate (DCA) thin films have been modified with hydrophilic polysaccharides using the layer-by-layer (LbL) technique for antifouling applications. This modification process involved creating multilayers from alternating deposition of chitosan (CHI) and carboxymethyl cellulose (CMC) on the DCA films. The developed functional coatings demonstrated the potential for studying the fouling behavior of bovine serum albumin (BSA), suggesting applications in biomedical and environmental engineering (Mohan et al., 2015).
Dynamic Combinatorial Chemistry for Molecular Discovery DCC has evolved as a significant tool in identifying molecules with remarkable binding properties and providing synthetic routes to complex species. This chemistry approach allows for the design of experiments rather than molecules, enabling the discovery of new receptors and applications in catalysis, fragrance release, and responsive materials. The evolution of DCC emphasizes its potential in creating intricate architectures and studying complex molecular networks, offering insights into the emergence of complex organizations from simple chemicals (Cougnon & Sanders, 2012).
Applications in Peptide Segment Coupling Methods for preparing protected peptide thiol acids for solution and solid-phase procedures have been developed, with applications in peptide segment coupling in non-aqueous solvents. This includes the coupling of boc-Gly-Ala-SH to polymer-bound Leu, showcasing the utility of thiol acids in peptide synthesis and modifications, which may have implications for the development of therapeutics and biochemical studies (Yamashiro & Blake, 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2/t12-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRXJWSHDWTRPW-YDALLXLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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